

# Synthesis of Perindoprilat Lactam B reference standards

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## Compound of Interest

Compound Name: *Perindoprilat Lactam B*

CAS No.: 130061-28-8

Cat. No.: B583970

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## Application Note: A-P024

Topic: Synthesis, Purification, and Characterization of **Perindoprilat Lactam B** Reference Standard

## Introduction: The Critical Role of Impurity Standards in Pharmaceutical Quality

Perindopril is a highly effective, long-acting angiotensin-converting enzyme (ACE) inhibitor used extensively in the treatment of hypertension, heart failure, and stable coronary artery disease.[1] As a prodrug, Perindopril is rapidly metabolized in the liver to its pharmacologically active diacid form, Perindoprilat.[2][3] Perindoprilat exerts its therapeutic effect by inhibiting ACE, which in turn blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key pathway in the regulation of blood pressure.[2][4]

During the synthesis, formulation, and storage of Perindopril, or through metabolic degradation, various related substances and impurities can form.[1][5] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1][5] Regulatory

bodies worldwide mandate strict control over these impurities.[1] One such critical impurity is **Perindoprilat Lactam B** (also known as Perindopril Impurity D), a cyclic degradation product formed from Perindoprilat.[6]

The availability of high-purity reference standards for impurities like Lactam B is paramount for the accurate development, validation, and execution of analytical methods (e.g., HPLC, LC-MS) used in quality control laboratories.[1] These standards enable the precise identification and quantification of impurities in both the active pharmaceutical ingredient (API) and finished drug products. This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis, purification, and characterization of **Perindoprilat Lactam B**. The protocols herein are designed to be self-validating, ensuring researchers can reliably produce a well-characterized reference standard for their analytical needs.

## Chemical Structures and Transformation Pathway

The chemical relationship between Perindopril, its active metabolite Perindoprilat, and the target impurity, **Perindoprilat Lactam B**, is centered on hydrolysis followed by an intramolecular cyclization.

- Perindopril: The ethyl ester prodrug.
- Perindoprilat: The active diacid metabolite, formed by hydrolysis of the ethyl ester group of Perindopril.
- **Perindoprilat Lactam B**: An intramolecular amide (lactam) formed from Perindoprilat. This cyclization is a known degradation pathway, often induced under conditions of heat or in solution.[7][8]

Figure 1: Relationship between Perindopril, Perindoprilat, and Lactam B.

## Synthesis of Perindoprilat Lactam B

The synthesis of **Perindoprilat Lactam B** is achieved through a controlled degradation of Perindoprilat. The strategy involves two primary stages: first, the generation of Perindoprilat via hydrolysis of the commercially available Perindopril Erbumine salt, and second, the thermally-induced intramolecular cyclization to form the lactam.

## Mechanism of Lactamization

The core of the synthesis is the formation of the lactam ring. This reaction is an intramolecular nucleophilic acyl substitution. The secondary amine nitrogen atom of the octahydroindole moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid on the N-alkyl chain. This process is facilitated by heat, which provides the necessary activation energy to overcome the entropic barrier of forming a cyclic structure and drives the elimination of a water molecule.

Figure 2: Mechanism of intramolecular cyclization to form Lactam B.

## Rationale for Experimental Design

- **Starting Material:** Perindopril Erbumine is a stable, commercially available salt, making it an ideal starting point.
- **Step 1: Hydrolysis:** Basic hydrolysis (saponification) using sodium hydroxide is a standard and efficient method to cleave the ethyl ester of Perindopril to yield Perindoprilat without affecting other functional groups.[9]
- **Step 2: Cyclization:** Forced degradation studies show that Perindopril can degrade under thermal stress.[10] By heating the isolated Perindoprilat in a suitable high-boiling, inert solvent (e.g., toluene or xylene), we can promote the desired intramolecular cyclization while minimizing side reactions. A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction, which is critical for driving the equilibrium towards the lactam product, in accordance with Le Châtelier's principle.

## Detailed Experimental Protocols

**Safety Precaution:** All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

## Protocol 1: Synthesis of Perindoprilat from Perindopril Erbumine

Materials:

- Perindopril Erbumine (1.0 g, 2.26 mmol)
- Sodium Hydroxide (NaOH) pellets (0.27 g, 6.78 mmol, 3 equiv.)
- Ethanol (20 mL)
- Deionized Water (10 mL)
- Hydrochloric Acid (1M HCl)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Round-bottom flask (100 mL), magnetic stirrer, reflux condenser

#### Procedure:

- **Dissolution:** In a 100 mL round-bottom flask, dissolve Perindopril Erbumine in a mixture of 20 mL of ethanol and 10 mL of deionized water.
- **Hydrolysis:** Add sodium hydroxide pellets to the solution. The mixture will warm slightly.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring for 3-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with 20 mL of deionized water. d. Cool the solution in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A white precipitate of Perindoprilat should form. e. Extract the product with ethyl acetate (3 x 30 mL). f. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO<sub>4</sub>.

- Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Perindoprilat as a white solid or viscous oil. This crude product is used directly in the next step without further purification.

## Protocol 2: Synthesis and Purification of Perindoprilat Lactam B

### Materials:

- Crude Perindoprilat (from Protocol 4.1)
- Toluene (50 mL)
- Silica Gel (for column chromatography, 230-400 mesh)
- Hexanes (HPLC grade)
- Ethyl Acetate (HPLC grade)
- Dean-Stark apparatus, round-bottom flask (100 mL), heating mantle, magnetic stirrer

### Procedure:

- Reaction Setup: Place the crude Perindoprilat into a 100 mL round-bottom flask. Add 50 mL of toluene and a magnetic stir bar.
- Cyclization: Assemble a Dean-Stark apparatus with a reflux condenser on the flask. Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Water will be collected in the side arm of the Dean-Stark trap.
- Monitoring: Monitor the formation of the lactam by TLC or HPLC. The lactam product will be less polar than the starting diacid, Perindoprilat.
- Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the toluene solution under reduced pressure to obtain the crude Lactam B as a residue.

- Purification (Flash Column Chromatography): a. Prepare a silica gel column using a suitable solvent system (e.g., starting with 30% ethyl acetate in hexanes). b. Dissolve the crude residue in a minimal amount of dichloromethane or the mobile phase. c. Load the sample onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% ethyl acetate). d. Collect fractions and analyze by TLC to identify those containing the pure product.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield **Perindoprilat Lactam B** as a white or off-white solid. Dry under high vacuum to remove residual solvents.

Figure 3: Experimental workflow for the synthesis of **Perindoprilat Lactam B**.

## Characterization and Data

The synthesized reference standard must be rigorously characterized to confirm its identity and purity. A comprehensive Certificate of Analysis (CoA) for any synthesized standard should include data from multiple analytical techniques.<sup>[5]</sup>

Table 1: Key Analytical Data for **Perindoprilat Lactam B**

Parameter	Specification	Method
Chemical Name	(4aS,7S,9aS)-7-((S)-1-carboxybutyl)-1-methyloctahydropyrido[2,1-b][1][5]thiazine-3,6-dione	IUPAC
Synonyms	Perindopril Impurity D	-
CAS Number	130061-28-8	-
Molecular Formula	C <sub>17</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>	-
Molecular Weight	322.40 g/mol	-
Appearance	White to off-white solid	Visual
Purity (HPLC)	≥ 98.0%	HPLC-UV (215 nm)[11]
Mass (LC-MS)	m/z: 323.19 [M+H] <sup>+</sup>	ESI-MS
<sup>1</sup> H NMR	Consistent with proposed structure	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)
<sup>13</sup> C NMR	Consistent with proposed structure	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)

## Conclusion

This application note details a robust and reproducible two-step method for the synthesis of **Perindoprilat Lactam B**, a critical impurity of the ACE inhibitor Perindopril. The protocol begins with the hydrolysis of Perindopril Erbumine to its active metabolite, Perindoprilat, followed by a thermally-induced intramolecular cyclization to yield the target lactam. The purification via flash column chromatography provides a high-purity reference standard suitable for analytical method development, validation, and routine quality control testing. The clear rationale and step-by-step instructions, supported by mechanistic insights, provide researchers and drug development professionals with a reliable resource for producing this essential analytical standard in-house.

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